E3 Ligase Ligand-linker Conjugate 52
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Overview
Description
E3 Ligase Ligand-linker Conjugate 52 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins within cells. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a target protein ligand. The primary function of this compound is to recruit the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 52 involves several key steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of various reagents and catalysts to achieve the desired chemical structure.
Linker Attachment: The linker is then attached to the ligand through a series of chemical reactions.
Conjugation: The final step involves conjugating the ligand-linker complex to the target protein ligand.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 52 primarily undergoes the following types of reactions:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Conjugation Reactions: The formation of the ligand-linker complex involves various conjugation reactions, including amide bond formation and alkylation.
Common Reagents and Conditions:
Primary Amines: Used in the linker attachment step.
N,N-diisopropylethylamine: A common base used in organic synthesis.
Dimethylformamide: A solvent used in many organic reactions.
Major Products: The major product formed from these reactions is the fully functional this compound, which can effectively recruit the E3 ubiquitin ligase and induce target protein degradation .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 52 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 52 involves the following steps:
Binding: The ligand binds to the E3 ubiquitin ligase, forming a complex.
Recruitment: The linker facilitates the recruitment of the target protein to the E3 ligase complex.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein, marking it for degradation.
Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 52 can be compared with other similar compounds such as:
Von Hippel-Lindau Ligand-linker Conjugates: These compounds also target the von Hippel-Lindau E3 ligase but may have different linker structures and binding affinities.
Cereblon Ligand-linker Conjugates: These compounds target the cereblon E3 ligase and are used in the development of PROTACs for different target proteins.
Uniqueness: this compound is unique in its ability to recruit specific E3 ligases and facilitate the degradation of a wide range of target proteins. Its versatility and effectiveness make it a valuable tool in the field of targeted protein degradation .
Properties
Molecular Formula |
C23H29N5O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-(2-hydroxyethyl)azetidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H29N5O5/c29-10-9-26-13-15(14-26)12-25-5-7-27(8-6-25)16-1-2-17-18(11-16)23(33)28(22(17)32)19-3-4-20(30)24-21(19)31/h1-2,11,15,19,29H,3-10,12-14H2,(H,24,30,31) |
InChI Key |
WQRUAOLAIJHSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCO |
Origin of Product |
United States |
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